4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid chemical structure and properties
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from structurally related analogs to project its chemical properties, propose a viable synthetic route, and discuss its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Nomenclature
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety attached to a pyrazole ring at the N1 position. The pyrazole ring is further substituted with a methanesulfonyl group at the C4 position.
The IUPAC name for this compound is 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid . Its structure is characterized by the following key features:
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Benzoic Acid Core: A benzene ring substituted with a carboxylic acid group, providing a key site for potential salt formation and hydrogen bonding interactions.
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1H-Pyrazole Linker: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, which connects the benzoic acid and methanesulfonyl groups.
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Methanesulfonyl Substituent: A methyl group attached to a sulfonyl group, which is a strong electron-withdrawing group and can participate in hydrogen bonding as an acceptor.
Caption: Chemical structure of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Physicochemical Properties (Predicted)
Due to the absence of direct experimental data, the physicochemical properties of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid are predicted based on the known properties of its structural analogs, such as 3-(4-methanesulfonyl-1h-pyrazol-1-yl)benzoic acid and other pyrazolyl-benzoic acid derivatives.[1]
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C11H10N2O4S | Based on the chemical structure. |
| Molecular Weight | 266.28 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic acids. |
| Melting Point | >200 °C | High melting points are characteristic of aromatic carboxylic acids with polar functional groups. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The carboxylic acid group enhances aqueous solubility, but the aromatic rings and methanesulfonyl group contribute to its lipophilicity. |
| pKa | ~4-5 | The pKa of the carboxylic acid is expected to be in the typical range for benzoic acids. |
| LogP | ~1.5 - 2.5 | The LogP value is estimated based on the presence of both hydrophilic (carboxylic acid, sulfonyl) and lipophilic (aromatic rings, methyl) groups. |
Proposed Synthesis Pathway
A plausible synthetic route for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can be designed based on established organic chemistry methodologies. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations.
Step-by-Step Protocol:
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Synthesis of 4-Hydrazinobenzoic Acid: This starting material can be prepared from 4-aminobenzoic acid via diazotization followed by reduction.
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Synthesis of 1,1,3,3-Tetramethoxypropane: This acetal serves as a synthetic equivalent of malondialdehyde.
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Condensation to form 4-(1H-pyrazol-1-yl)benzoic acid: 4-Hydrazinobenzoic acid is reacted with 1,1,3,3-tetramethoxypropane in an acidic medium to form the pyrazole ring.
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Sulfonylation of the Pyrazole Ring: The 4-position of the pyrazole ring is activated towards electrophilic substitution. Chlorosulfonation followed by methylation or direct methanesulfonylation can introduce the methanesulfonyl group.
Caption: Proposed synthetic workflow for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid.
Potential Biological Activity and Therapeutic Relevance
While no specific biological activities have been reported for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid, the pyrazole and benzoic acid moieties are present in numerous biologically active compounds. Structurally related molecules have demonstrated a range of pharmacological effects, suggesting potential avenues for investigation for the title compound.
Antimicrobial Activity: Many pyrazole derivatives exhibit potent antimicrobial properties. For example, various substituted 4-(4-formyl-1H-pyrazol-1-yl)benzoic acid derivatives have shown significant activity against drug-resistant bacteria like Staphylococcus aureus and Acinetobacter baumannii.[2][3] The proposed mechanism of action for some of these analogs involves the disruption of the bacterial cell membrane.[3] It is plausible that 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid could also possess antimicrobial activity.
Other Potential Activities: The pyrazole nucleus is a versatile scaffold found in drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The presence of the methanesulfonyl group, a known pharmacophore in several approved drugs, further enhances the potential for biological activity.
Caption: Logical relationship between the core structure and potential biological activities based on analogs.
Safety and Toxicology (Predicted)
The toxicological profile of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has not been determined. However, general safety precautions for handling aromatic carboxylic acids and sulfonamides should be followed. Based on data for benzoic acid, the compound may cause skin and eye irritation.[4][5][6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion and Future Directions
4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid represents a novel chemical entity with potential for further investigation in drug discovery. Based on the analysis of its structural analogs, it is predicted to be a stable solid with physicochemical properties amenable to pharmaceutical development. The proposed synthetic pathway offers a practical approach for its preparation. Future research should focus on the synthesis and in vitro evaluation of this compound to determine its actual biological activities, particularly its potential as an antimicrobial agent. Further derivatization of the core structure could also lead to the discovery of new therapeutic agents.
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